molecular formula C20H23NO3S B2918164 (E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035003-43-9

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2918164
CAS No.: 2035003-43-9
M. Wt: 357.47
InChI Key: FFUUAMOVJDEINA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Modification

Acrylamide derivatives are widely used in the synthesis of polymers and hydrogels, offering customizable properties such as swelling behavior, thermal stability, and mechanical strength. For instance, research on poly(acrylamide-co-acrylic acid) hydrogels highlights their potential in drug delivery applications due to their pH sensitivity and ability to swell, indicating how modifications to acrylamide structures can tailor polymer properties for specific applications (Seddiki Nesrinne & Aliouche Djamel, 2017).

Advanced Materials for Enhanced Oil Recovery

Acrylamide-based copolymers have shown promise in enhanced oil recovery (EOR) technologies. These polymers exhibit salt-tolerance and shear stability, making them suitable for harsh reservoir conditions. A study on a novel acrylamide-based tetra-polymer demonstrated its effectiveness in EOR by significantly improving oil recovery rates, highlighting the importance of acrylamide derivatives in developing advanced materials for the energy sector (S. Gou et al., 2015).

Antimicrobial and Antibacterial Applications

Modifying polymers with acrylamide derivatives can also impart antimicrobial and antibacterial properties. For example, the functionalization of polyvinyl alcohol/acrylic acid hydrogels with amine compounds led to materials exhibiting significant antibacterial and antifungal activity. This suggests potential medical applications, such as wound dressings and infection-resistant surfaces (H. M. Aly & H. L. A. El-Mohdy, 2015).

Liquid Crystal and Display Technologies

Acrylamide derivatives play a role in the development of liquid crystalline materials, which are crucial for display technologies. A study on Schiff base and cinnamate central linkages involving acrylamide structures revealed their liquid crystalline properties, offering insights into designing materials with specific optical and thermal properties for use in electronic displays and optical devices (B. T. Thaker et al., 2013).

Environmental and Green Chemistry Applications

The design of water-soluble copolymers incorporating acrylamide units has shown environmental applications, such as in the development of new cathode materials for organic rechargeable devices. These polymers contribute to the creation of sustainable and efficient energy storage systems, demonstrating the versatility of acrylamide derivatives in green chemistry applications (Kenichiroh Koshika et al., 2010).

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c22-19(7-6-16-10-13-25-14-16)21-15-20(23,17-4-2-1-3-5-17)18-8-11-24-12-9-18/h1-7,10,13-14,18,23H,8-9,11-12,15H2,(H,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUUAMOVJDEINA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C=CC2=CSC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(CNC(=O)/C=C/C2=CSC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.